molecular formula C9H12N2O2 B1416319 methyl N-[3-(aminomethyl)phenyl]carbamate CAS No. 918810-64-7

methyl N-[3-(aminomethyl)phenyl]carbamate

Cat. No.: B1416319
CAS No.: 918810-64-7
M. Wt: 180.2 g/mol
InChI Key: NIGLBTSPLCLBKF-UHFFFAOYSA-N
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Description

Methyl N-[3-(aminomethyl)phenyl]carbamate: is an organic compound with the molecular formula C_9H_12N_2O_2 It is a derivative of carbamic acid and features a phenyl ring substituted with an aminomethyl group and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with 3-(aminomethyl)aniline and methyl chloroformate.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine.

    Procedure: The 3-(aminomethyl)aniline is dissolved in the solvent, and methyl chloroformate is added dropwise while maintaining the temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbamate group.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and methanol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products:

    Oxidation: Formation of imines or nitroso compounds.

    Reduction: Formation of primary amines.

    Hydrolysis: Formation of 3-(aminomethyl)aniline and methanol.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block in the preparation of various carbamate derivatives.

Biology and Medicine:

  • Potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
  • Investigated for its role in the synthesis of bioactive compounds with potential therapeutic effects.

Industry:

  • Utilized in the production of agrochemicals, such as pesticides and herbicides.
  • Employed in the manufacture of specialty chemicals for various industrial applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is similar to that of other carbamate-based inhibitors, which target enzymes such as acetylcholinesterase.

Comparison with Similar Compounds

    Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the phenyl and aminomethyl groups.

    Phenyl carbamate: Contains a phenyl group but lacks the aminomethyl substitution.

    N-phenylcarbamate derivatives: Various derivatives with different substituents on the phenyl ring.

Uniqueness: Methyl N-[3-(aminomethyl)phenyl]carbamate is unique due to the presence of both the aminomethyl and carbamate functional groups, which confer distinct reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a candidate for various applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

methyl N-[3-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGLBTSPLCLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-64-7
Record name methyl N-[3-(aminomethyl)phenyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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